2-Chloro-4'-ethylbenzophenone
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Overview
Description
2-Chloro-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13ClO It is a derivative of benzophenone, where the phenyl rings are substituted with a chlorine atom at the 2-position and an ethyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H5COCl+C6H4(Cl)(C2H5)AlCl3C6H4(Cl)(C2H5)COC6H5+HCl
Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4’-ethylbenzophenone can be optimized by controlling the reaction temperature, concentration of reactants, and the amount of catalyst used. The process typically involves continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: 2-Chloro-4’-ethylbenzophenone can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The chlorine atom in 2-Chloro-4’-ethylbenzophenone can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzophenones with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-4’-ethylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: This compound is used in the production of polymers and as a UV absorber in sunscreens and other cosmetic products.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-ethylbenzophenone depends on its application. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with enzyme activity. The exact molecular targets and pathways can vary, but typically involve interactions with proteins and nucleic acids, leading to inhibition of microbial growth or other biological effects.
Comparison with Similar Compounds
2-Chlorobenzophenone: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4’-Ethylbenzophenone: Lacks the chlorine atom, which can affect its chemical reactivity and the types of reactions it undergoes.
2-Bromo-4’-ethylbenzophenone: Substitution of chlorine with bromine can lead to different reactivity patterns due to the larger atomic size and different electronegativity of bromine.
Uniqueness: 2-Chloro-4’-ethylbenzophenone is unique due to the presence of both chlorine and ethyl substituents, which influence its chemical properties and reactivity
Properties
IUPAC Name |
(2-chlorophenyl)-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPISHBPOQJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502406 |
Source
|
Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82520-40-9 |
Source
|
Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82520-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(4-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30502406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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